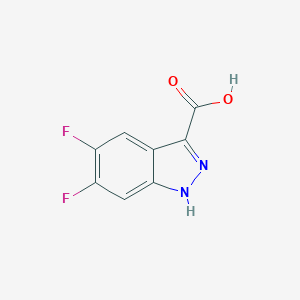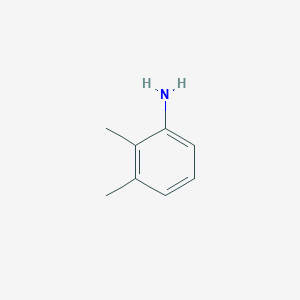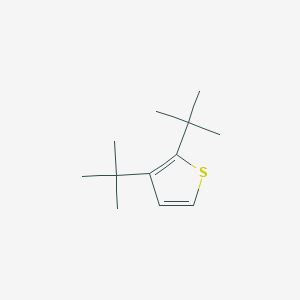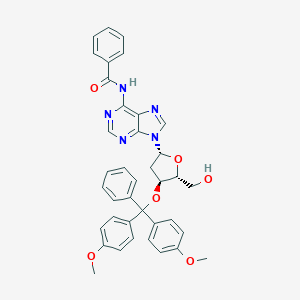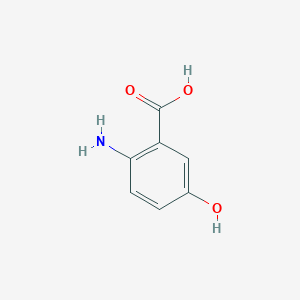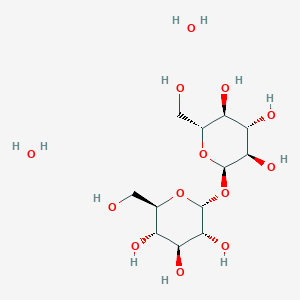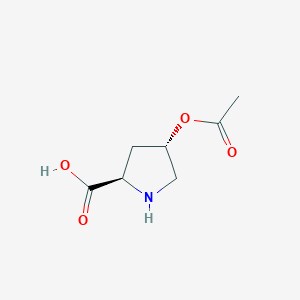![molecular formula C16H26N4O2S2 B142647 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea CAS No. 137783-17-6](/img/structure/B142647.png)
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, also known as PNU-74654, is a small molecule inhibitor of the DNA damage response protein, Ataxia Telangiectasia and Rad3-related protein (ATR). This molecule has been studied for its potential applications in cancer therapy and other diseases related to DNA damage.
Wirkmechanismus
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea inhibits the ATR protein, which is involved in the DNA damage response pathway. This pathway is activated in response to DNA damage, and helps to repair the damage or induce cell death if the damage is too severe. By inhibiting ATR, 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea prevents the repair of DNA damage, leading to cell death.
Biochemische Und Physiologische Effekte
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been shown to induce cell death in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on the DNA damage response pathway, compared to normal cells. 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has also been shown to enhance the effectiveness of radiation and chemotherapy, by sensitizing cancer cells to these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its potential use in combination with other cancer drugs, to enhance their effectiveness. However, the limitations of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea include its relatively low potency and its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
Future research on 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea could focus on improving its potency and bioavailability, as well as identifying new applications for this molecule in other diseases related to DNA damage. Other potential directions could include the development of new combination therapies, using 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea in combination with other cancer drugs or immunotherapies. Finally, further studies could investigate the potential side effects of 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea, to ensure its safety for use in humans.
Wissenschaftliche Forschungsanwendungen
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea has been extensively studied for its potential applications in cancer therapy. It has been shown to sensitize cancer cells to radiation and chemotherapy, by inhibiting the DNA damage response pathway. This molecule has also been studied for its potential use in combination with other cancer drugs, to enhance their effectiveness.
Eigenschaften
CAS-Nummer |
137783-17-6 |
|---|---|
Produktname |
1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |
Molekularformel |
C16H26N4O2S2 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |
InChI |
InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |
InChI-Schlüssel |
HACAXCYSHKSNPR-UHFFFAOYSA-N |
SMILES |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
Kanonische SMILES |
CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |
Andere CAS-Nummern |
137783-17-6 |
Synonyme |
BM 20 BM-20 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

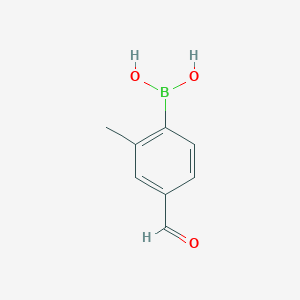
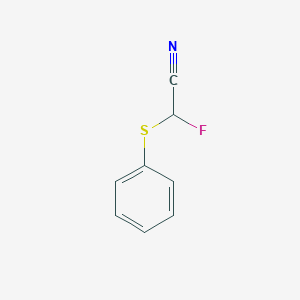
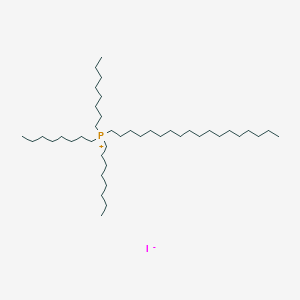
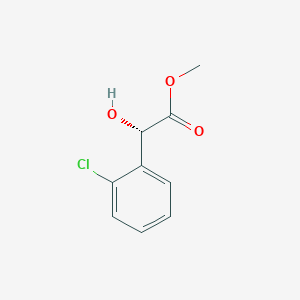
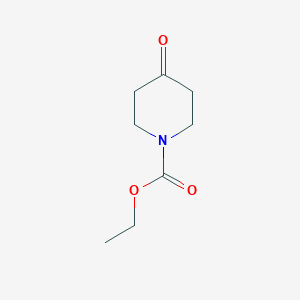
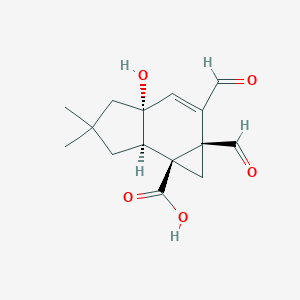
![2-[p-Cyanophenyl]-5-chlorobenzimidazole](/img/structure/B142579.png)
